

Natural Sources of Ochratoxin C Contamination: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ochratoxin C**

Cat. No.: **B1677092**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ochratoxin C (OTC), the ethyl ester of Ochratoxin A (OTA), is a mycotoxin produced by several fungal species belonging to the *Aspergillus* and *Penicillium* genera. While OTA is a well-documented contaminant of a wide range of agricultural commodities, data on the natural occurrence of OTC is less abundant and primarily focused on fermented beverages, particularly wine. This guide provides a comprehensive overview of the natural sources of OTC contamination, summarizing available quantitative data, detailing experimental protocols for its detection, and visualizing relevant biological and analytical pathways. The primary fungal producers, affected commodities, and the biosynthetic relationship between OTA and OTC are discussed in detail to provide a thorough understanding of this emerging mycotoxin.

Fungal Producers of Ochratoxin C

Ochratoxin C is produced by the same fungal species that are responsible for Ochratoxin A contamination. These fungi are ubiquitous and can contaminate crops both in the field and during storage. The primary producers of ochratoxins, including OTC, belong to the genera *Aspergillus* and *Penicillium*.^[1]

Key ochratoxigenic fungal species include:

- *Aspergillus ochraceus*: This species is a significant producer of ochratoxins and is commonly found on a variety of stored food products, including grains, coffee beans, and dried fruits.[2]
- *Aspergillus carbonarius*: Often associated with grapes and raisins, this species is a major contributor to **ochratoxin** contamination in wine.[3] Its black spores are resistant to sunlight, allowing it to thrive on maturing fruits.[2]
- *Aspergillus niger*: While some strains are used in industrial fermentation, others are capable of producing ochratoxins and can be found on grapes, coffee, and other commodities.[2]
- *Penicillium verrucosum*: This species is a primary source of **ochratoxin** contamination in cereal grains, particularly in temperate and colder climates.[2][4] It can grow at temperatures as low as 5°C.[2]
- *Penicillium nordicum*: Commonly found on meat and cheese products, this species is also a known ochratoxin producer.

The growth of these fungi and subsequent mycotoxin production are influenced by environmental factors such as temperature, water activity, and the substrate composition.

Natural Occurrence and Quantitative Data

The natural occurrence of **Ochratoxin C** is most prominently documented in wine, where the presence of ethanol facilitates the esterification of Ochratoxin A. Data on OTC levels in other commodities are scarce, though its co-occurrence with OTA is possible wherever ochratoxigenic fungi are present.

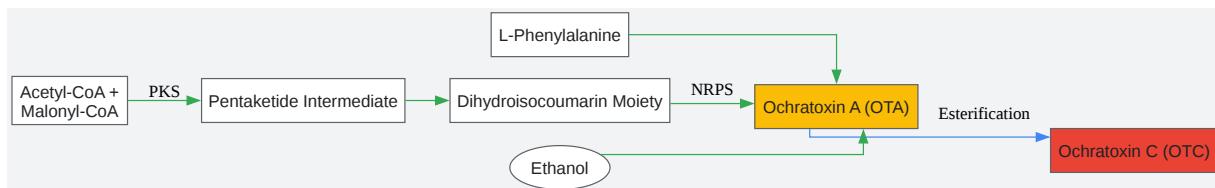
Wine

Red wines, due to the extended contact time with grape skins during maceration, generally exhibit higher levels of ochratoxins compared to white and rosé wines.[5][6] The presence of OTC in wine is significant as it contributes to the total ochratoxin burden and potential toxicity.

Table 1: Quantitative Data on **Ochratoxin C** (OTC) Contamination in Wine

Wine Type	Country/Region	Number of Samples Analyzed	Incidence of OTC	Concentration Range of OTC (µg/L)	Co-occurrence with OTA	Reference
Red Wine	Spain	51	71%	Not specified	Detected in all samples	[5]
Red Wine	Mediterranean	96	Present (highest in Spanish wines)	Not specified	Detected	[7]
Wine (General)	Not specified	Not specified	Estimated at ~10% of OTA concentration	Not specified	Assumed	[5]
Red Wine	Mediterranean	Not specified	89.6%	Not specified	Detected	[5]

Note: Specific concentration ranges for OTC are often not detailed in the literature, with many studies focusing on incidence rather than precise quantification.


Other Commodities (Cereals, Coffee, Spices)

While Ochratoxin A is a known contaminant in a wide range of commodities, including cereals (wheat, barley, maize), coffee beans, and spices, there is a significant lack of quantitative data specifically for **Ochratoxin C** in these products.[\[2\]](#)[\[6\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) Given that the same fungal species produce both toxins, it is plausible that OTC may co-occur with OTA in these matrices, particularly if ethanol is present at any stage of processing or storage. However, without specific analytical studies, the extent of OTC contamination in these food items remains largely unknown. The primary focus of regulatory bodies and scientific research has been on the more prevalent and toxic Ochratoxin A.

Biosynthesis of Ochratoxin C

The biosynthesis of **Ochratoxin C** is directly linked to the biosynthetic pathway of Ochratoxin A. OTC is the ethyl ester of OTA and is formed through an esterification reaction where an ethyl group is added to the carboxylic acid group of the phenylalanine moiety of OTA. This reaction is particularly relevant in matrices containing ethanol, such as wine.

The biosynthesis of the precursor, Ochratoxin A, is a multi-step process involving a polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS).

[Click to download full resolution via product page](#)

Biosynthesis of Ochratoxin A and its esterification to **Ochratoxin C**.

Experimental Protocols

The analysis of **Ochratoxin C** typically involves extraction from the sample matrix, clean-up to remove interfering compounds, and quantification using chromatographic techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.

Sample Preparation and Extraction from Wine

Objective: To extract **Ochratoxin C** from a wine sample for LC-MS/MS analysis.

Materials:

- Wine sample
- Acetonitrile (ACN)

- Water, HPLC grade
- Formic acid
- Immunoaffinity columns (IAC) specific for ochratoxins (optional but recommended for clean-up)
- Phosphate-buffered saline (PBS)
- Methanol
- Centrifuge
- Vortex mixer
- Syringe filters (0.22 µm)

Procedure:

- Sample Dilution: Dilute 10 mL of the wine sample with 10 mL of a solution containing polyethylene glycol 8000 (1%) and sodium bicarbonate (5%).
- Immunoaffinity Column Clean-up (Recommended):
 - Pass the diluted sample through an immunoaffinity column at a flow rate of approximately 1-2 mL/min. The antibodies in the column will bind to the ochratoxins.
 - Wash the column with 10 mL of water to remove unbound matrix components.
 - Elute the ochratoxins from the column by passing 2 mL of methanol through it.
- Liquid-Liquid Extraction (Alternative to IAC):
 - To 10 mL of wine, add 10 mL of acetonitrile.
 - Vortex vigorously for 2 minutes.
 - Centrifuge at 4000 rpm for 10 minutes to separate the layers.

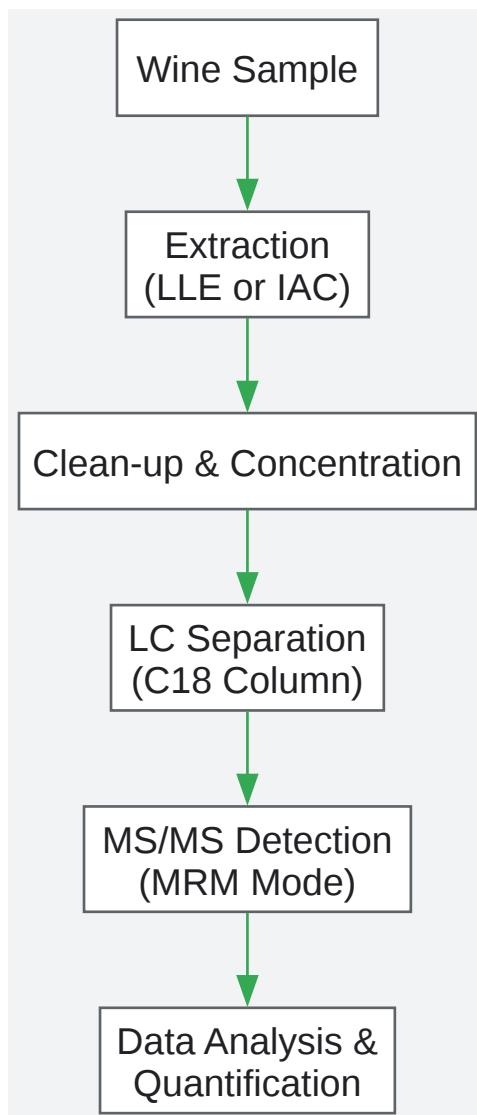
- Carefully collect the upper acetonitrile layer.
- Concentration and Reconstitution:
 - Evaporate the collected eluate or extract to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 1 mL of the initial mobile phase (e.g., a mixture of water and methanol with formic acid).
- Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

LC-MS/MS Quantification

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Typical):


- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5-10 µL
- Column Temperature: 40°C

Mass Spectrometry Conditions (Typical):

- Ionization Mode: Electrospray Ionization (ESI), positive mode
- Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for OTC. The exact m/z values will depend on the specific instrument and can be optimized by infusing a standard solution.
 - Precursor Ion (Q1): $[M+H]^+$ for OTC
 - Product Ions (Q3): At least two characteristic fragment ions for confirmation and quantification.
- Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Quantification:

- Prepare a calibration curve using certified standards of **Ochratoxin C** in the expected concentration range.
- The concentration of OTC in the sample is determined by comparing its peak area to the calibration curve. The use of a stable isotope-labeled internal standard is recommended for improved accuracy.

[Click to download full resolution via product page](#)

General experimental workflow for the analysis of **Ochratoxin C** in wine.

Conclusion

Ochratoxin C is a naturally occurring mycotoxin that is closely related to the more extensively studied Ochratoxin A. Its primary natural sources are ochratoxigenic fungi of the *Aspergillus* and *Penicillium* species. While the potential for OTC contamination exists in a variety of agricultural commodities, current quantitative data are predominantly limited to wine, where it co-occurs with OTA. The development and application of sensitive analytical methods, such as LC-MS/MS, are crucial for expanding our understanding of the prevalence of OTC in the food chain. Further research is needed to fully assess the occurrence of **Ochratoxin C** in other

commodities and to evaluate its toxicological significance, both alone and in co-occurrence with other mycotoxins. This will enable a more comprehensive risk assessment and the potential establishment of regulatory limits to ensure food safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. academic.oup.com [academic.oup.com]
- 2. cfs.gov.hk [cfs.gov.hk]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. The Occurrence and Contamination Level of Ochratoxin A in Plant and Animal-Derived Food Commodities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prevalent Mycotoxins in Animal Feed: Occurrence and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ochratoxin A Dietary Exposure of Ten Population Groups in the Czech Republic: Comparison with Data over the World - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination and survey of ochratoxin A in wheat, barley, and coffee--1997 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Natural Sources of Ochratoxin C Contamination: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1677092#natural-sources-of-ochratoxin-c-contamination>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com